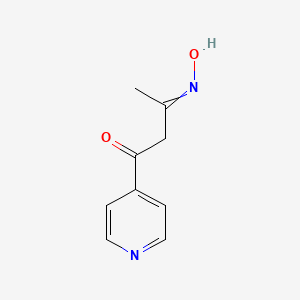![molecular formula C8H8O3 B13820802 1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one CAS No. 35357-34-7](/img/structure/B13820802.png)
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[45]deca-6,9-dien-8-one is an organic compound with the molecular formula C8H8O3 It is a spiro compound, characterized by a unique bicyclic structure that includes a dioxaspiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxaspiro[4.5]deca-6,9-diene with specific reagents under controlled conditions. For instance, the synthesis can be achieved by reacting 1,4-dioxaspiro[4.5]deca-6,9-diene with dimethoxy compounds .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization from petroleum ether and purification by dissolving in diethyl ether followed by the addition of petroleum ether until turbidity is achieved .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is utilized in biochemical assays and as a reagent in life science research.
Industry: The compound is employed in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one involves its interaction with specific molecular targets and pathways. The compound can undergo rearrangement via migration by carbon, which is thermodynamically favored over alternative shifts by oxygen. This rearrangement can lead to the formation of different cations and transition structures, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: This compound shares a similar spiro structure but differs in its specific functional groups and reactivity.
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Another related compound with a spiro structure, used in different chemical applications.
Uniqueness
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one is unique due to its specific dioxaspiro ring system and its ability to undergo various chemical reactions, making it a versatile compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
35357-34-7 |
|---|---|
Molekularformel |
C8H8O3 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
1,4-dioxaspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C8H8O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-4H,5-6H2 |
InChI-Schlüssel |
MOSCBNMEESTOIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)C=CC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



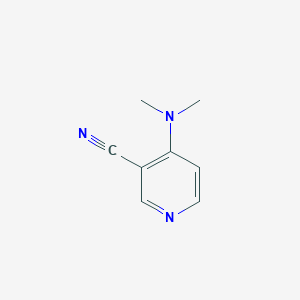
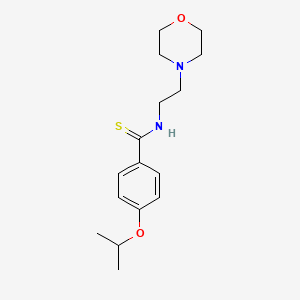

![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)


![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)
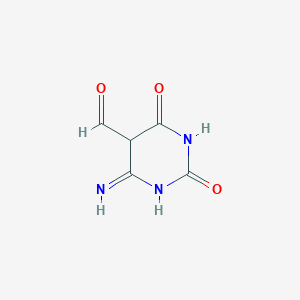
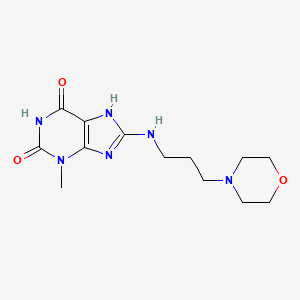
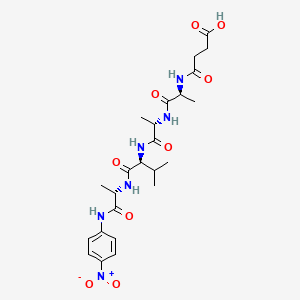
![(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)
